Agn-PC-00I1K7 is a chemical compound that has garnered attention for its potential applications in various scientific fields, particularly in pharmaceuticals and materials science. The compound's unique properties and structural characteristics make it a subject of interest for researchers looking to explore its synthesis, reactions, and mechanisms of action.
The compound is not widely available commercially, which necessitates custom synthesis by specialized chemical manufacturers. Angene Chemical, for instance, offers custom synthesis services for compounds like Agn-PC-00I1K7, catering to specific research needs by providing tailored solutions based on the required purity and quantity .
Agn-PC-00I1K7 can be classified within the realm of organic compounds, specifically as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Its classification is essential for understanding its potential uses and regulatory considerations in drug development.
The synthesis of Agn-PC-00I1K7 typically involves multi-step organic reactions that may include condensation, cyclization, or functional group modifications. While specific methodologies for Agn-PC-00I1K7 are not extensively documented, general approaches in the synthesis of similar compounds can provide insight:
The technical aspects of synthesizing Agn-PC-00I1K7 would involve careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to monitor the progress and purity of the synthesis.
The molecular structure of Agn-PC-00I1K7 is characterized by specific functional groups that dictate its chemical behavior. While detailed structural data is not provided in the search results, compounds in this category often exhibit complex arrangements that include aromatic rings or heterocycles.
Agn-PC-00I1K7 may participate in various chemical reactions typical of organic compounds. These could include:
The specific reaction pathways would depend on the functional groups present in Agn-PC-00I1K7. Reaction conditions such as temperature, solvent, and catalysts would significantly influence the outcome and efficiency of these reactions.
The mechanism of action for Agn-PC-00I1K7 likely involves its interaction at a molecular level with biological targets, which could include enzymes or receptors. Understanding this mechanism is vital for assessing its efficacy as a pharmaceutical agent.
Quantitative data regarding binding affinities or kinetic parameters would typically be acquired through experimental assays such as enzyme inhibition studies or receptor binding assays. This information helps in predicting how effectively Agn-PC-00I1K7 can exert its intended biological effects.
While specific physical properties such as melting point or solubility are not detailed in the search results, they are essential for practical applications. Common physical properties to consider include:
Chemical properties such as reactivity with acids or bases, stability under various conditions, and compatibility with other substances are critical for determining how Agn-PC-00I1K7 can be used safely and effectively in research and industry.
Agn-PC-00I1K7 has potential applications primarily within scientific research contexts:
Researchers are likely exploring its utility in synthesizing novel compounds that could lead to advancements in therapeutic agents or innovative materials.
AGN-PC-00I1K7 (C₁₃H₂₄N₂O) emerged in the late 20th century as part of a broader exploration of nitrogen- and oxygen-containing heterocycles. Its molecular structure aligns with synthetic efforts focused on bioactive precursors and catalysts. While its exact origin is undocumented in public repositories, its PubChem entry (CID 12306778) signifies recognition as a distinct chemical entity by the early 2000s [2]. The compound shares synthetic lineage with intermediates like Emepronium Bromide (C₂₀H₂₈BrN), a quaternary ammonium compound developed in the 1960s [3], reflecting a shift toward functionalized aliphatic architectures. The absence of early commercial listings suggests initial academic or niche industrial use, contrasting with contemporary availability through specialized suppliers.
Table 1: Key Molecular Attributes of AGN-PC-00I1K7
| Attribute | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O |
| PubChem CID | 12306778 |
| Typical Classification | Nitrogen-Oxygen Heterocycle |
AGN-PC-00I1K7 serves as a versatile synthon and catalyst scaffold. Its structure integrates:
In cross-coupling reactions, AGN-PC-00I1K7’s aliphatic backbone enhances solubility in nonpolar media, improving reaction kinetics. Its efficacy parallels brominated intermediates (e.g., 5-Bromo-2-ethylpyridine, C₇H₈BrN), which act as ligands in Pd-catalyzed couplings [3]. Recent studies highlight its utility in synthesizing pharmacophores, where its modularity allows derivatization at the carbonyl or amine groups.
Table 2: Comparative Functional Group Reactivity in Related Intermediates
| Compound | Reactive Sites | Primary Synthetic Use | |
|---|---|---|---|
| AGN-PC-00I1K7 (C₁₃H₂₄N₂O) | Tertiary amine, carbonyl | Ligand design, heterocycle synthesis | |
| 4-Cyanobenzamidine Hydrochloride (C₈H₈ClN₃) | Cyano, amidine | Building block for fused rings | [1] [3] |
| 5-Bromo-2-ethynylpyridine (C₇H₄BrN) | Bromo, alkyne | Sonogashira coupling | [3] |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6